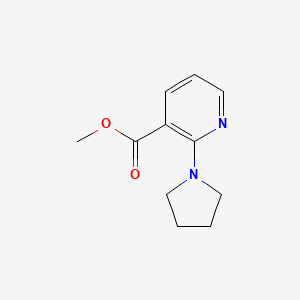
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. MPPC is a pyridine derivative that is widely used as a building block for the synthesis of various bioactive molecules.
作用机制
The mechanism of action of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is not well understood. However, it is believed that Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate exerts its biological activity by interacting with various cellular targets, including enzymes, receptors, and ion channels. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been shown to interact with various receptors, including the dopamine receptor and the N-methyl-D-aspartate receptor.
Biochemical and Physiological Effects
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been shown to exhibit various biochemical and physiological effects. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.
实验室实验的优点和局限性
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate possesses several advantages for lab experiments. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is readily available and can be synthesized using various methods. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is also stable and can be stored for extended periods without significant degradation. However, Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate also possesses several limitations for lab experiments. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is relatively expensive compared to other pyridine derivatives, and its synthesis can be challenging. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is also toxic and should be handled with care.
未来方向
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has significant potential for future research. Future research could focus on the development of new synthetic methods for the preparation of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate and its derivatives. Future research could also focus on the identification of new biological targets for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate and the elucidation of its mechanism of action. Additionally, future research could focus on the development of new applications for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate, including its use as a fluorescent probe and as a catalyst for organic reactions.
Conclusion
In conclusion, Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is a pyridine derivative that has gained significant attention in the scientific community due to its potential application in various fields. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is readily available and can be synthesized using various methods. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate possesses several advantages for lab experiments, including its stability and availability. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate also possesses several limitations for lab experiments, including its toxicity and cost. Future research could focus on the development of new synthetic methods for the preparation of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate and its derivatives, the identification of new biological targets for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate, and the development of new applications for Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate.
合成方法
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate can be synthesized using various methods, including the Hantzsch reaction, the N-alkylation of 2-pyrrolidinone, and the reaction of 2-bromo-3-pyridinecarboxylic acid with methylamine. The most commonly used method for the synthesis of Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is the Hantzsch reaction, which involves the condensation of 3-methyl-2-pyridone, ethyl acetoacetate, and formaldehyde in the presence of ammonium acetate.
科学研究应用
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has been extensively studied for its potential application in various fields, including medicinal chemistry, organic synthesis, and material science. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate is widely used as a building block for the synthesis of various bioactive molecules, including antitumor, antiviral, and antibacterial agents. Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate has also been used as a ligand for the preparation of metal complexes and as a precursor for the synthesis of functionalized polymers.
属性
IUPAC Name |
methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)9-5-4-6-12-10(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUXZDHZFPFPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-pyrrolidin-1-ylpyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)
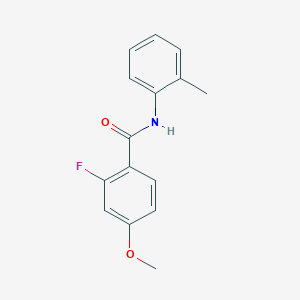
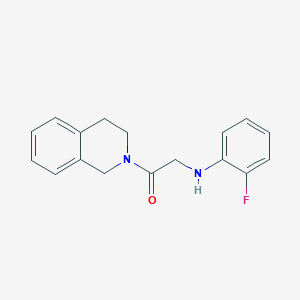
![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)
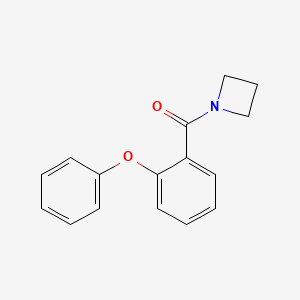


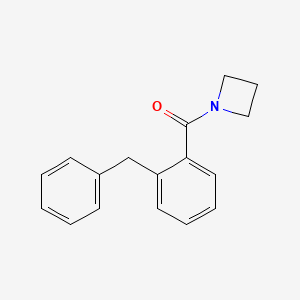
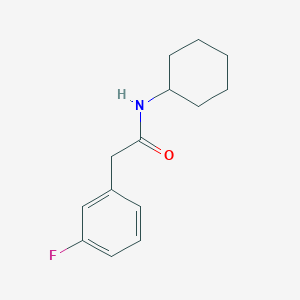
![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)


![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)
